N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrimidoindole core substituted with methoxy, methyl, and sulfanyl groups. Its structure combines a planar heteroaromatic system (pyrimidoindole) with a thioether-linked acetamide side chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13-7-6-8-17(14(13)2)24-19(28)12-31-23-25-20-16-11-15(30-5)9-10-18(16)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLLDHABZLTDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a thieno[3,2-d]pyrimidine derivative with a piperidine carboxamide under controlled conditions. The reaction may require the use of catalysts, such as palladium or other transition metals, to facilitate the coupling reactions. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidoindole and Related Derivatives
Key Observations:
- Substituent Effects: The 8-methoxy and 3,5-dimethyl groups on the pyrimidoindole may improve metabolic stability compared to the ethoxyphenyl substituent in the analog from . In contrast, the oxadiazole derivative (8g) lacks methyl/methoxy groups, which could reduce steric hindrance .
Functional and Pharmacological Comparisons
Enzyme Inhibition Activity
- Oxadiazole Derivatives (e.g., 8g): Exhibit documented enzyme inhibition activity, likely due to the sulfanyl-acetamide motif’s ability to interact with catalytic cysteine residues or metal ions in enzymes .
- Benzimidazole Derivatives (3j/3k): Sulfinyl/sulfonyl groups in these compounds are associated with proton pump inhibition (e.g., similar to omeprazole), suggesting a divergent mechanism compared to the target compound .
Biological Activity
N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 436.5 g/mol. The structure features a dimethylphenyl group and a pyrimidoindole moiety, which are critical for its biological interactions.
Research indicates that this compound may interact with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors that modulate their activity. Ongoing studies are focused on elucidating the specific pathways and targets involved in its mechanism of action.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. In silico predictions suggest that it may exhibit antibacterial and antifungal activities. For instance, the compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 15 |
| Escherichia coli | 12 |
| Staphylococcus aureus | 18 |
These findings indicate that the compound's structural features contribute to its effectiveness against specific pathogens.
Kinase Inhibition
The compound has also been investigated for its potential as a kinase inhibitor. In particular, it has shown activity against glycogen synthase kinase 3 (GSK-3), which is implicated in various cellular processes including metabolism and cell survival.
| Kinase | IC50 (µM) |
|---|---|
| GSK-3α | 0.25 |
| GSK-3β | 0.30 |
| ERK1 | 1.50 |
These results suggest that this compound may have therapeutic potential in conditions where GSK-3 modulation is beneficial.
Case Studies
- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 10 µg/mL.
- Case Study on Kinase Selectivity : Another investigation focused on the selectivity of this compound for GSK-3 isoforms compared to other kinases. The study highlighted its preferential inhibition of GSK-3α and GSK-3β over other kinases tested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
